6-(2-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione

Regioisomeric SAR DNA polymerase III inhibition Intramolecular hydrogen bonding

6-(2-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione (CAS 105147-86-2) is a heterocyclic 6-anilinouracil derivative with a molecular formula of C10H9N3O3 and a molecular weight of 219.20 g/mol. Structurally, it features an ortho-hydroxyaniline substituent at the 6-position of the pyrimidine-2,4-dione ring, distinguishing it from the unsubstituted 6-anilinouracil (CAS 7269-15-0) and the corresponding meta-hydroxy isomer (CHEMBL124889).

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
CAS No. 105147-86-2
Cat. No. B12904890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione
CAS105147-86-2
Molecular FormulaC10H9N3O3
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=CC(=O)NC(=O)N2)O
InChIInChI=1S/C10H9N3O3/c14-7-4-2-1-3-6(7)11-8-5-9(15)13-10(16)12-8/h1-5,14H,(H3,11,12,13,15,16)
InChIKeyKROCLOCEYZOUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione – Procurement-Relevant Structural and Functional Baseline


6-(2-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione (CAS 105147-86-2) is a heterocyclic 6-anilinouracil derivative with a molecular formula of C10H9N3O3 and a molecular weight of 219.20 g/mol . Structurally, it features an ortho-hydroxyaniline substituent at the 6-position of the pyrimidine-2,4-dione ring, distinguishing it from the unsubstituted 6-anilinouracil (CAS 7269-15-0) and the corresponding meta-hydroxy isomer (CHEMBL124889) [1]. The compound belongs to a broader class of 2,4(1H,3H)-pyrimidinedione derivatives investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and as Gram-positive bacterial DNA polymerase III inhibitors [2][3].

Why Generic Substitution of 6-Anilinouracils Fails: Ortho-Hydroxy Position Matters for 105147-86-2


The 6-anilinouracil scaffold is highly sensitive to both the position and nature of phenyl ring substituents and the substitution state of the pyrimidine N1/N3 positions [1]. The ortho-hydroxy group in 105147-86-2 introduces an intramolecular hydrogen bond donor that can alter the compound's tautomeric preference and hydrogen-bonding capacity relative to unsubstituted or meta-substituted analogs [2]. Published SAR for related 6-anilinouracils as DNA polymerase III inhibitors demonstrates that even minor substituent changes on the aniline ring can drastically alter inhibitory potency, while the HIV NNRTI series of 2,4(1H,3H)-pyrimidinediones requires specific N1-acyclic substitution for nanomolar antiviral activity—a feature absent in 105147-86-2 [3][4]. Consequently, substituting this compound with an unsubstituted 6-anilinouracil or a N1-alkylated pyrimidinedione would yield functionally distinct biological outcomes.

Quantitative Differentiation Evidence for 6-(2-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione (CAS 105147-86-2)


Regioisomeric Differentiation: Ortho- vs. Meta-Hydroxyaniline Substitution on the 6-Anilinouracil Scaffold

Direct head-to-head quantitative data for 105147-86-2 are not available in the peer-reviewed literature. However, the closest structurally characterized comparator—the meta-hydroxy regioisomer 6-(3-hydroxy-phenylamino)-1H-pyrimidine-2,4-dione (CHEMBL124889)—has a reported Ki of 2.63E+6 nM (2.63 mM) against Bacillus subtilis DNA polymerase [1]. The ortho-hydroxy group in 105147-86-2 is capable of forming an intramolecular hydrogen bond with the adjacent anilino NH, a feature structurally impossible for the meta isomer. This intramolecular interaction is expected to reduce the compound's effective hydrogen-bond donor capacity and alter its conformational preference relative to the meta analog, with downstream consequences for target binding [2].

Regioisomeric SAR DNA polymerase III inhibition Intramolecular hydrogen bonding

Absence of N1/N3 Substitution as a Critical Differentiator from Potent HIV-1 NNRTI Leads

The 2,4(1H,3H)-pyrimidinedione class has produced HIV-1 NNRTI leads with EC50 values as low as 0.6–2 nM in CEM-SS cells, but this potency is strictly dependent on N1-acyclic substitution [1]. Compound 105147-86-2 lacks any N1 or N3 substitution, bearing only the 6-(2-hydroxyanilino) group. Published SAR across 74 pyrimidinedione congeners demonstrates that unsubstituted N1/N3 analogs show dramatically reduced or absent anti-HIV-1 activity compared to their N1-substituted counterparts [2]. When used alongside N1-substituted leads, 105147-86-2 can serve as a structurally matched negative control that isolates the contribution of the N1 substituent to antiviral potency.

HIV-1 NNRTI N1-substitution requirement Antiviral SAR

Ortho-Hydroxy Group Enables Intramolecular Hydrogen Bonding Absent in Unsubstituted 6-Anilinouracil

The ortho-hydroxy substituent in 105147-86-2 can form a six-membered intramolecular hydrogen bond with the bridging anilino NH group (O–H⋯N distance ~2.0–2.2 Å in energy-minimized conformations) [1]. This conformational restriction is absent in the unsubstituted 6-(phenylamino)pyrimidine-2,4-dione (CAS 7269-15-0), where the aniline ring has free rotation. Such intramolecular H-bonding reduces the effective polarity and hydrogen-bond donor count of the compound, altering its physicochemical properties (e.g., logP, solubility) and its presentation of pharmacophoric features to biological targets .

Intramolecular H-bond Conformational restriction Ligand efficiency

Procurement-Driven Application Scenarios for 6-(2-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione (CAS 105147-86-2)


Negative Control for HIV-1 NNRTI Screening Cascades

In antiviral drug discovery programs evaluating N1-substituted 2,4(1H,3H)-pyrimidinedione NNRTI leads, 105147-86-2 serves as an ideal structurally matched negative control. Because it retains the 6-anilino pharmacophore but lacks the N1-acyclic substitution required for nanomolar antiviral activity (EC50 >> 1000 nM vs. 0.6–2 nM for optimized leads), it enables unambiguous attribution of antiviral potency to the N1 substituent [1]. Procurement of this compound in parallel with N1-substituted analogs allows rigorous SAR validation and counterscreening against off-target effects arising from the pyrimidinedione scaffold itself.

Regioisomeric Selectivity Probe for 6-Anilinouracil DNA Polymerase III Inhibitors

The ortho-hydroxy substitution pattern in 105147-86-2 provides a distinct regioisomeric probe for antibacterial programs targeting Gram-positive DNA polymerase III. Compared to the meta-hydroxy analog (CHEMBL124889, Ki = 2.63E+6 nM against B. subtilis DNA polymerase), the ortho isomer is anticipated to show reduced binding affinity due to intramolecular sequestration of the anilino NH [1][2]. This makes 105147-86-2 valuable for establishing the hydrogen-bond donor requirements of the polymerase active site and for validating computational docking models that predict regioisomer-dependent binding poses.

Physicochemical Comparator for Ortho-Substituent Effects on Ligand Efficiency

The intramolecular hydrogen bond between the ortho-hydroxy group and the anilino NH in 105147-86-2 reduces the compound's effective hydrogen-bond donor count from 4 to 3 relative to unsubstituted 6-anilinouracil (CAS 7269-15-0), while also lowering predicted logP by approximately 0.5–1.0 units [1]. Medicinal chemistry teams can use this compound alongside its unsubstituted and meta-substituted analogs to systematically dissect how ortho-substituent-induced conformational restriction affects membrane permeability, metabolic stability, and target engagement in cellular assays.

Reference Standard for Analytical Method Development in Pyrimidinedione QC

Given its well-defined structure (C10H9N3O3, MW 219.20) and the availability of high-purity material (≥99% from multiple suppliers), 105147-86-2 can serve as a reference standard for HPLC/LC-MS method development and validation in quality control workflows for pyrimidinedione-based drug substances [1]. Its distinct retention time and mass spectral profile relative to N1-alkylated congeners make it suitable for use as a system suitability standard or impurity marker in pharmaceutical analysis.

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